4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of hydroxy, methoxy, and sulfonamide groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzenesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature, resulting in the formation of an imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the hydroxy and methoxy groups can participate in additional interactions, enhancing binding affinity and specificity . These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}BENZENESULFONAMIDE: Lacks the pyridyl group, which may affect its binding properties and reactivity.
4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)BENZENESULFONAMIDE: Similar structure but with variations in the position of functional groups.
Uniqueness
The presence of both the pyridyl and sulfonamide groups in 4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE provides unique binding properties and reactivity compared to its analogs. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17N3O4S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H17N3O4S/c1-26-17-6-4-5-14(19(17)23)13-21-15-8-10-16(11-9-15)27(24,25)22-18-7-2-3-12-20-18/h2-13,23H,1H3,(H,20,22) |
InChI Key |
KIOBGUWCPGZISU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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